Cas no 1784939-01-0 (1H-Pyrazole-1-propanamine, 4-chloro-β,β-difluoro-)

1H-Pyrazole-1-propanamine, 4-chloro-β,β-difluoro- structure
1784939-01-0 structure
Product name:1H-Pyrazole-1-propanamine, 4-chloro-β,β-difluoro-
CAS No:1784939-01-0
MF:C6H8ClF2N3
MW:195.597626686096
CID:5295845

1H-Pyrazole-1-propanamine, 4-chloro-β,β-difluoro- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-1-propanamine, 4-chloro-β,β-difluoro-
    • Inchi: 1S/C6H8ClF2N3/c7-5-1-11-12(2-5)4-6(8,9)3-10/h1-2H,3-4,10H2
    • InChI Key: LMMNJGMPAFZDMD-UHFFFAOYSA-N
    • SMILES: C(N1N=CC(Cl)=C1)C(F)(F)CN

1H-Pyrazole-1-propanamine, 4-chloro-β,β-difluoro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-788319-1.0g
3-(4-chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine
1784939-01-0 95%
1.0g
$1057.0 2024-05-22
Enamine
EN300-788319-0.5g
3-(4-chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine
1784939-01-0 95%
0.5g
$1014.0 2024-05-22
Enamine
EN300-788319-0.05g
3-(4-chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine
1784939-01-0 95%
0.05g
$888.0 2024-05-22
Enamine
EN300-788319-0.25g
3-(4-chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine
1784939-01-0 95%
0.25g
$972.0 2024-05-22
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01083042-1g
3-(4-Chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine
1784939-01-0 95%
1g
¥6461.0 2023-04-07
Enamine
EN300-788319-10.0g
3-(4-chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine
1784939-01-0 95%
10.0g
$4545.0 2024-05-22
Enamine
EN300-788319-2.5g
3-(4-chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine
1784939-01-0 95%
2.5g
$2071.0 2024-05-22
Enamine
EN300-788319-5.0g
3-(4-chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine
1784939-01-0 95%
5.0g
$3065.0 2024-05-22
Enamine
EN300-788319-0.1g
3-(4-chloro-1H-pyrazol-1-yl)-2,2-difluoropropan-1-amine
1784939-01-0 95%
0.1g
$930.0 2024-05-22

Additional information on 1H-Pyrazole-1-propanamine, 4-chloro-β,β-difluoro-

Introduction to 1H-Pyrazole-1-propanamine, 4-chloro-β,β-difluoro- (CAS No. 1784939-01-0)

1H-Pyrazole-1-propanamine, 4-chloro-β,β-difluoro- (CAS No. 1784939-01-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrazoles, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticonvulsant effects.

The chemical structure of 1H-Pyrazole-1-propanamine, 4-chloro-β,β-difluoro- is characterized by a pyrazole ring linked to a propanamine chain with a 4-chloro and β,β-difluoro substitution. The presence of these functional groups imparts specific physicochemical properties that contribute to its biological activity and potential therapeutic applications. The chloro and difluoro substitutions enhance the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.

Recent studies have explored the potential of 1H-Pyrazole-1-propanamine, 4-chloro-β,β-difluoro- in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This suggests that it may have potential as an anti-inflammatory agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 1H-Pyrazole-1-propanamine, 4-chloro-β,β-difluoro- has also been investigated for its analgesic properties. Animal models have demonstrated that this compound can reduce pain responses in both acute and chronic pain models. The mechanism of action is thought to involve the modulation of nociceptive pathways in the central nervous system, making it a potential candidate for the development of new analgesic drugs.

The anticonvulsant properties of 1H-Pyrazole-1-propanamine, 4-chloro-β,β-difluoro- have also been studied. Preclinical research has shown that this compound can effectively reduce seizure activity in rodent models of epilepsy. The exact mechanism by which it exerts its anticonvulsant effects is not fully understood but may involve the modulation of ion channels or neurotransmitter systems involved in seizure activity.

Beyond its pharmacological properties, the synthetic route for producing 1H-Pyrazole-1-propanamine, 4-chloro-β,β-difluoro- has been optimized to ensure high yields and purity. This is crucial for its use in both research and potential clinical applications. The synthesis typically involves a multi-step process that includes the formation of the pyrazole ring followed by the introduction of the chloro and difluoro substituents.

The safety profile of 1H-Pyrazole-1-propanamine, 4-chloro-β,β-difluoro- has also been evaluated in preclinical studies. These studies have shown that the compound exhibits low toxicity at therapeutic doses and does not cause significant adverse effects in animal models. However, further clinical trials are necessary to fully assess its safety and efficacy in humans.

In conclusion, 1H-Pyrazole-1-propanamine, 4-chloro-β,β-difluoro- (CAS No. 1784939-01-0) is a promising compound with diverse pharmacological activities. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further research and development in various therapeutic areas. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical applications.

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